molecular formula C17H16F2N2O2 B5832908 N-(2,4-difluorophenyl)-3-(isobutyrylamino)benzamide

N-(2,4-difluorophenyl)-3-(isobutyrylamino)benzamide

Cat. No. B5832908
M. Wt: 318.32 g/mol
InChI Key: NXGZABIUGGMPPB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(isobutyrylamino)benzamide, commonly known as DIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential as an anti-cancer drug.

Mechanism of Action

DIBA works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and division. By inhibiting HSP90, DIBA disrupts the signaling pathways that cancer cells rely on for survival, leading to their death.
Biochemical and physiological effects:
DIBA has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using DIBA in lab experiments is its high potency, which allows for the use of lower concentrations compared to other anti-cancer drugs. However, DIBA is not water-soluble, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on DIBA. One area of interest is the development of more effective delivery methods, such as nanoparticles, to improve its solubility and bioavailability. Another direction is the investigation of DIBA's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying DIBA's anti-cancer activity, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

DIBA can be synthesized through a multi-step process involving the reaction of 2,4-difluoronitrobenzene with isobutyryl chloride, followed by reduction with iron powder and acetic acid. The resulting compound is then treated with ammonium hydroxide to produce DIBA in high yield.

Scientific Research Applications

DIBA has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DIBA has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c1-10(2)16(22)20-13-5-3-4-11(8-13)17(23)21-15-7-6-12(18)9-14(15)19/h3-10H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGZABIUGGMPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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